Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
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Description
Scientific Research Applications
Potent Inhibition of Thrombin
One study focused on the synthesis and examination of stereoisomers of a related compound for their inhibitory effects on thrombin, a crucial enzyme in the blood coagulation process. The study highlights the importance of stereo-configuration in enhancing inhibitory potency, suggesting potential applications in anticoagulant therapy (Okamoto et al., 1981).
Neurodegenerative Disease Research
Another research area involves the investigation of compounds related to Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate in the context of neurodegenerative diseases. For instance, the inadvertent synthesis and use of MPTP, a neurotoxin that can induce Parkinsonism, underscores the importance of understanding the structural implications of these compounds for developing safer therapeutic agents (Langston et al., 1983).
Cancer Research
Compounds structurally related to this compound have been evaluated for their potential as cancer therapeutics. For example, novel derivatives have been synthesized and shown to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), a target for hormone-dependent tumors (Cheng et al., 2011). Another study synthesized propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole and evaluated them as promising anticancer agents, showing significant activity against cancer cell lines (Rehman et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Research into the inhibition of lysine-specific demethylase 1 (LSD1) by compounds containing the piperidine moiety indicates potential applications in the treatment of certain cancers and psychiatric disorders, given LSD1's role in regulating gene expression through histone modification (Wu et al., 2016).
Neuroinflammation and Imaging
Studies have also explored the use of related compounds for imaging microglial activity in the brain, offering a non-invasive method to study neuroinflammation and its contribution to neuropsychiatric disorders. This is critical for understanding the immune environment in central nervous system malignancies and monitoring the neuroinflammatory effects of various therapies (Horti et al., 2019).
Properties
IUPAC Name |
methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-3-4-15-14(10-17(20)23-16(15)9-12)11-19-7-5-13(6-8-19)18(21)22-2/h3-4,9-10,13H,5-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOMJCMBQMNPDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.